Cyanocobalamin-e-methylamide
Description
Properties
CAS No. |
15130-04-8 |
|---|---|
Molecular Formula |
C64H90CoN14O14P |
Molecular Weight |
1369.4 g/mol |
IUPAC Name |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-12,17-bis(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-7-[3-(methylamino)-3-oxopropyl]-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C63H92N13O14P.CN.Co/c1-30-21-40-41(22-31(30)2)76(29-71-40)58-53(85)54(42(28-77)88-58)90-91(86,87)89-32(3)27-70-50(84)19-20-60(8)38(23-46(66)80)57-63(11)62(10,26-48(68)82)37(14-17-45(65)79)52(75-63)34(5)56-61(9,25-47(67)81)35(13-16-44(64)78)39(72-56)24-43-59(6,7)36(15-18-49(83)69-12)51(73-43)33(4)55(60)74-57;1-2;/h21-22,24,29,32,35-38,42,53-54,57-58,77,85H,13-20,23,25-28H2,1-12H3,(H14,64,65,66,67,68,69,70,72,73,74,75,78,79,80,81,82,83,84,86,87);;/q;-1;+3/p-2/t32-,35-,36-,37-,38+,42-,53-,54-,57?,58+,60-,61+,62+,63+;;/m1../s1 |
InChI Key |
ATKWGSJDFZSSHJ-FUAOOCJOSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)NC)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)NC)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of Cyanocobalamin E Methylamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of the e-Methylamide Moiety and Corrin (B1236194) Ring Modifications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of complex molecules like cobalamin derivatives. Two-dimensional (2D) NMR techniques are particularly powerful for unambiguously assigning the signals of the numerous protons and carbons in the molecule.
The specific modification at the e-propionamide side chain to form Cyanocobalamin-e-methylamide introduces a new methyl group and an amide linkage, which can be clearly identified using NMR. In a related compound, dimethyl e-amide cyanocobalamin (B1173554), the introduction of two methyl groups on the e-side chain amide nitrogen resulted in the appearance of two new singlets in the ¹H-NMR spectrum at 3.09 ppm and 2.93 ppm. uzh.ch These signals showed cross-correlations to new signals at 37.93 ppm and 35.53 ppm in the ¹³C-NMR spectrum, confirming the positions of the methyl groups. uzh.ch For this compound, a single new methyl signal would be expected in the ¹H-NMR spectrum, and its correlation in a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum would confirm its attachment to the e-side chain amide nitrogen.
Furthermore, the modification at the e-position induces shifts in the resonances of the adjacent corrin ring and side-chain carbons. For instance, in dimethyl e-amide cyanocobalamin, the resonance of the C131 carbon of the e-side chain shifted downfield compared to unmodified Vitamin B12. uzh.ch The complete assignment of the ¹H and ¹³C NMR spectra for the b- and e-monocarboxylic acid isomers of cyanocobalamin has been achieved using a combination of 2D NMR experiments, including homonuclear Hartmann-Hahn, 2D homonuclear correlation, and 2D nuclear Overhauser effect spectroscopy. nih.gov This foundational work allows for the precise identification of which propionamide (B166681) side chain has been modified. By comparing the spectra of this compound with these established assignments, the specific location of the methylamide group can be definitively confirmed.
Table 1: Representative ¹³C NMR Chemical Shift Changes Upon Side Chain Modification
| Carbon Atom | Vitamin B12 (ppm) | Cyanocobalamin-c-lactam (ppm) | Change (ppm) |
|---|---|---|---|
| C8 | data not available | data not available | Shifted downfield |
Note: Specific chemical shift values for this compound are not publicly available and would require experimental determination. The data for the c-lactam derivative illustrates the expected downfield shift upon modification. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula and assessing the purity of synthesized cobalamin derivatives. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion, providing unequivocal evidence of the successful synthesis of the target molecule.
For this compound, the expected molecular formula is C₆₄H₉₀CoN₁₄O₁₄P. HRMS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For example, in the characterization of a related compound, dimethyl e-amide cyanocobalamin, the ESI-MS spectrum showed a peak at m/z = 1383.7, corresponding to the protonated product, and a peak at m/z = 692.5 for the doubly charged ion [M+2H]²⁺. uzh.ch Similarly, for fluorescently-labeled platinum derivatives of cyanocobalamin, HRMS confirmed the composition with peaks for [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺. mdpi.com
In addition to confirming the molecular weight, HRMS is instrumental in assessing the purity of the compound. The presence of peaks corresponding to starting materials, such as cyanocobalamin-e-monocarboxylic acid, or other side-products would be readily detectable. The high sensitivity and resolution of modern mass spectrometers enable the identification and quantification of impurities even at very low levels, which is crucial for any further application of the synthesized compound.
Table 2: Expected HRMS Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | ~1370.58 |
| [M+2H]²⁺ | ~685.79 |
Note: These are calculated theoretical values. Experimental values would be determined to within a few parts per million (ppm) accuracy.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Characterization of the Corrin Chromophore
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for characterizing cobalamins, as the corrin ring constitutes a unique chromophore. The UV-Vis spectrum of cyanocobalamin and its derivatives is characterized by several distinct absorption bands, which are sensitive to changes in the axial ligands and modifications of the corrin ring itself. acs.orgmdpi.com
For instance, the synthesis of platinum conjugates of cyanocobalamin resulted in a transformed spectrum with absorption bands at 460, 492, and 530 nm. ikifp.edu.pl While the UV-Vis spectra of CNCbl derivatives show a characteristic γ-band at around 360 nm, the introduction of different apical ligands, such as an adenosyl group, leads to a significant change in this region. uzh.ch For this compound, the spectrum would be expected to be very similar to that of cyanocobalamin, but minor shifts would be analyzed to understand the electronic effects of the methylamide substitution on the corrin chromophore. The ratios of the absorbances at the different maxima are also used for identification purposes. For cyanocobalamin, the ratio of absorbance at 361 nm to 550 nm is typically in the range of 3.15-3.40. labmate-online.com
Table 3: Typical UV-Vis Absorption Maxima for Cyanocobalamin
| Band | Wavelength (nm) |
|---|---|
| γ | ~361 |
| β | variable |
Note: The exact absorption maxima for this compound would need to be determined experimentally.
Potential Application of X-ray Crystallography for Three-Dimensional Structure Determination of Derivatized Cobalamins
While the crystal structure of this compound has not been reported, the structures of numerous other cobalamin derivatives have been successfully determined. journals.co.za These studies reveal that the corrin ring is not planar but has a characteristic "fold" or pucker. The degree of this fold can be influenced by the nature of the axial ligands and peripheral substituents. journals.co.za For example, the fold angle in cyanocobalamin is about 17.7°, whereas in an epimer where the e-propionamide side chain is oriented differently, the fold angle is 23.8°. journals.co.za
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyanocobalamin |
| Dimethyl e-amide cyanocobalamin |
| Cyanocobalamin-b-monocarboxylic acid |
| Cyanocobalamin-e-monocarboxylic acid |
| Cyanocobalamin-c-lactam |
Mechanistic Investigations of Cyanocobalamin E Methylamide As an Antivitamin B12
Theoretical Frameworks of Antivitamin Action and Enzyme Inhibition in Cobalamin Metabolism
Antivitamins are compounds that counteract the metabolic effects of a vitamin. nih.gov Antivitamin B12 compounds are typically synthetic or natural analogues of cobalamin that possess a molecular structure similar to the vitamin but lack its biological activity. wikipedia.orgsouthcoastbiosciencesdtp.ac.uk Their primary mechanism of action involves competitive inhibition. Due to their structural resemblance, they can be recognized and bound by the same transport proteins and enzymes that handle natural vitamin B12. nih.govd-nb.info However, once bound, these analogues either fail to undergo the necessary metabolic conversions to become active cofactors or they inhibit the enzymatic reactions directly. nih.govresearchgate.net
The metabolic pathway of cobalamin is a multi-step process involving transport across cell membranes, lysosomal release, and intracellular processing. portlandpress.commdpi.com In the cytosol, dietary forms of vitamin B12 like cyanocobalamin (B1173554) (CNCbl) or hydroxocobalamin (B81358) (OHCbl) must be processed to generate the active coenzyme forms: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl). mdpi.comnih.gov This processing involves the reductive decyanation or dealkylation of the incoming cobalamin, a critical step catalyzed by the MMACHC protein (also known as CblC). mdpi.comnih.goveyewiki.org Antivitamins can disrupt this pathway at various points. They can act as inert mimics that bind to processing enzymes like CblC, effectively blocking the conversion of natural cobalamins and leading to a state of functional B12 deficiency. nih.govresearchgate.net This inhibition results in the downstream failure of the two key B12-dependent enzymes: methionine synthase (MTR) and methylmalonyl-CoA mutase (MMUT). frontiersin.orgtandfonline.com
Molecular Interactions and Inhibition Kinetics with Cobalamin-Dependent Enzymes
Modifications to the propionamide (B166681) side chains of the corrin (B1236194) ring are a key strategy in creating potent antivitamin B12 analogues. researchgate.netamazonaws.comnih.gov The conversion of the e-propionamide side chain on the C-ring to a methylamide group, as in Cyanocobalamin-e-methylamide, results in a compound that potently inhibits both essential cobalamin-dependent enzymes in vivo. researchgate.netnih.gov Studies on the closely related analogue, Hydroxocobalamin-e-methylamide (OH-Cbl[e-methylamide]), have demonstrated significant antagonistic effects in rats. researchgate.netamazonaws.comnih.gov
Methionine synthase (MTR), a cytosolic enzyme, requires methylcobalamin as a cofactor to catalyze the conversion of homocysteine to methionine. mdpi.comunl.edu This reaction is vital for one-carbon metabolism and the synthesis of S-adenosylmethionine, a universal methyl donor. Research has shown that analogues with a modified C-ring side chain, such as OH-Cbl[e-methylamide], are powerful inhibitors of this enzyme. researchgate.netamazonaws.com Continuous subcutaneous infusion of this analogue in rats led to a drastic reduction in liver methionine synthase activity to approximately 20% of control levels. researchgate.netamazonaws.comnih.gov This enzymatic inhibition resulted in a significant metabolic consequence: a 340% increase in the mean serum concentration of total homocysteine, a key biomarker for MTR dysfunction. researchgate.netamazonaws.comnih.gov These findings indicate that this compound, by virtue of its structural modification, likely acts as a specific and potent antagonist of MTR. Another analogue, cyanocobalamin[c-lactam], has also been shown to impair the incorporation of 5-[14CH3]-tetrahydrofolate, consistent with the inhibition of methionine synthase. nih.gov
Methylmalonyl-CoA mutase (MMUT) is a mitochondrial enzyme that utilizes adenosylcobalamin as its cofactor to isomerize L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgwikipedia.org This step is crucial in the catabolism of certain amino acids and odd-chain fatty acids. uib.no The inhibitory effects of C-ring modified analogues extend to this enzyme as well. In studies with rats, OH-Cbl[e-methylamide] decreased the mean liver activity of holo-L-methylmalonyl-CoA mutase to 65% of the control values. researchgate.netnih.gov The functional impact of this inhibition was profound, causing serum methylmalonic acid concentrations to skyrocket to as high as 3,200% of control levels. researchgate.netamazonaws.comnih.gov This massive accumulation of methylmalonic acid is a hallmark of severe MMUT inhibition. Similarly, cyanocobalamin[c-lactam] was found to reversibly impair the incorporation of [1-(14)C] propionic acid, which is also consistent with the inhibition of methylmalonyl-CoA mutase. nih.gov
| Parameter | Enzyme Affected | Observed Effect | Reference |
|---|---|---|---|
| Liver Methionine Synthase Activity | Methionine Synthase (MTR) | Decreased to ~20% of control | researchgate.net, amazonaws.com, nih.gov |
| Serum Total Homocysteine | Methionine Synthase (MTR) | Increased to 340% of control | researchgate.net, amazonaws.com, nih.gov |
| Liver Holo-Methylmalonyl-CoA Mutase Activity | Methylmalonyl-CoA Mutase (MMUT) | Decreased to 65% of control | researchgate.net, nih.gov |
| Serum Methylmalonic Acid | Methylmalonyl-CoA Mutase (MMUT) | Increased up to 3,200% of control | researchgate.net, amazonaws.com, nih.gov |
Analysis of Competitive Binding with Natural Cobalamin Forms at Active Sites
The antivitamin activity of this compound is rooted in competitive binding. As a close structural mimic of vitamin B12, it is expected to compete with natural cobalamins—namely Methylcobalamin (MeCbl), Adenosylcobalamin (AdoCbl), and Hydroxocobalamin (OHCbl)—for the binding sites on enzymes and transport proteins. nih.govwikipedia.org The effectiveness of this competition is demonstrated by experiments where the toxic effects of an antivitamin can be overcome by the administration of additional, natural vitamin B12, a classic indicator of competitive antagonism. nih.gov While direct binding affinity data for this compound is not available, the principle is well-established for other analogues. nih.gov These compounds are taken up by the cell's natural B12 assimilation pathway but then act as "dead-end" inhibitors, occupying the active sites of crucial enzymes without facilitating the required catalytic reaction. nih.govnih.gov This competitive binding effectively sequesters the enzymes in an inactive state, preventing the processing of their natural substrates and leading to the metabolic signs of B12 deficiency.
Influence on Intracellular Cobalamin Processing, Reduction, and Cofactor Synthesis Pathways
The journey of vitamin B12 from cellular uptake to its final cofactor forms is complex and requires a series of enzymatic modifications. portlandpress.commdpi.com A key proposed target for antivitamins like this compound is the intracellular processing machinery itself. nih.gov The MMACHC (CblC) protein is a critical enzyme that catalyzes the initial processing of all dietary B12 forms by removing the upper axial ligand (such as the cyano group in CNCbl) and reducing the cobalt center. nih.goveyewiki.org This step is essential for generating cob(II)alamin, a common intermediate that is then directed to either the cytosol for MeCbl synthesis or the mitochondria for AdoCbl synthesis. nih.govresearchgate.net
An analogue with a modified propionamide side chain, such as this compound, can act as an inert substrate mimic for CblC. nih.gov It binds to the enzyme but resists the necessary metabolic transformation. nih.gov This blockage effectively represses the generation of the active B12 cofactors, MeCbl and AdoCbl. nih.gov The observation that potent inhibitory analogues cause a depletion of total liver cobalamin levels suggests they interfere with the entire processing pathway, potentially leading to the degradation or excretion of the unprocessed analogue along with any bound proteins. researchgate.netamazonaws.com By inhibiting the synthesis of the active cofactors, these antivitamins prevent MTR and MMUT from functioning, leading to the observed accumulation of homocysteine and methylmalonic acid. researchgate.net
Impact on Cobalt Oxidation State and Ligand Exchange Dynamics within the Corrin Core
The biological activity of cobalamin is fundamentally linked to the ability of its central cobalt atom to cycle through different oxidation states, primarily Co(III), Co(II), and the highly nucleophilic Co(I). mdpi.comrsc.org The conversion of dietary CNCbl to active cofactors requires the reduction of Co(III) to Co(II) by a reductase, which facilitates the removal of the cyanide ligand. nih.govsigmaaldrich.com Further reduction to Co(I) is necessary for the synthesis of methylcobalamin. unl.edu
Antivitamins like this compound are designed to be resistant to this metabolic tailoring. nih.gov The modification of the e-propionamide side chain could introduce steric or electronic hindrance that prevents the proper docking of the analogue with processing enzymes like CblC or other cellular reductases. researchgate.net This would inhibit the crucial first step of decyanation and the subsequent reduction of the cobalt ion. mdpi.comsigmaaldrich.com By failing to undergo reduction, the cobalt atom remains trapped in the relatively inert Co(III) oxidation state. This prevents the necessary ligand exchange and the formation of the organometallic carbon-cobalt bonds that characterize the active cofactors MeCbl and AdoCbl. nih.govrsc.org The analogue thus acts as a metabolic dead-end, competitively inhibiting the entire pathway by locking up the processing enzymes without being converted into a useful form.
Cellular and Biochemical Research Models for Studying Cyanocobalamin E Methylamide Activity
In Vitro Cell Culture Systems for Investigating Antivitamin B12 Effects
In vitro cell culture systems are indispensable tools for elucidating the mechanisms of action of vitamin B12 antagonists like Hydroxycobalamin[c-lactam] (HCCL). These models allow for controlled investigations into the cellular consequences of cobalamin deficiency. mdpi.com Rapidly proliferating cells, such as cancer cells or neuroblastoma cells, are particularly sensitive to the disruption of vitamin B12 metabolism and are often used in these studies. mdpi.comresearchgate.net For instance, human glioblastoma (U-87 MG) cells and normal human astrocytes (NHA) have been successfully used to create in vitro models of cobalamin deficiency. mdpi.comnih.gov
Inducing a state of cobalamin deficiency in cultured cells is typically achieved by long-term incubation with a vitamin B12 antagonist. The specific protocol can be adapted based on the cell line and the antagonist being used. A generalizable protocol using an antagonist like HCCL involves the following steps:
Cell Seeding: Cells, such as U-87 MG glioblastoma cells, are seeded at a specific density (e.g., 50,000 cells per T-25 flask) to ensure logarithmic growth. mdpi.com
Antagonist Treatment: The cells are then cultured in a growth medium supplemented with the cobalamin antagonist at a concentration known to be effective but non-toxic (e.g., 20 or 50 µg/mL of HCCL). mdpi.com Control cultures are maintained in a standard growth medium, and in some experiments, a rescue group is included, which is co-treated with the antagonist and an excess of vitamin B12. mdpi.com
Long-Term Incubation: The treatment is maintained for an extended period, often multiple days (e.g., 9 to 27 days), to allow for the depletion of intracellular cobalamin stores and the manifestation of deficiency markers. mdpi.comnih.gov The medium containing the fresh antagonist is replenished every few days. mdpi.com
Monitoring Deficiency: The induction of a cobalamin-deficient state is confirmed by monitoring specific biomarkers, most commonly the accumulation of homocysteine in the culture medium. mdpi.comnih.gov
This method of long-term treatment with a cobalamin analog has been shown to effectively inhibit cobalamin-dependent enzymes and induce a state of functional vitamin B12 deficiency at the cellular level. nih.gov
A key consequence of disrupting vitamin B12 metabolism is the accumulation of specific metabolites that serve as reliable biomarkers of pathway inhibition. mdpi.com Vitamin B12 is a crucial cofactor for two key enzymes: methionine synthase and methylmalonyl-CoA mutase. nih.gov
Homocysteine (Hcy): Methionine synthase requires methylcobalamin (B1676134) to convert homocysteine to methionine. drugbank.com When this pathway is inhibited by a B12 antagonist, homocysteine cannot be properly metabolized and accumulates, often being exported by the cells into the culture medium. mdpi.com Elevated extracellular Hcy levels are a sensitive indicator of induced cobalamin deficiency. mdpi.comnih.gov For example, treatment of U-87 MG cells with 50 µg/mL of HCCL for 9 days resulted in an increase of extracellular Hcy to approximately 160% of the control value. mdpi.com
Methylmalonic Acid (MMA): Methylmalonyl-CoA mutase requires adenosylcobalamin to convert methylmalonyl-CoA to succinyl-CoA. drugbank.com Inhibition of this enzyme leads to the accumulation of methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid. nih.gov The buildup of MMA is a specific marker for the disruption of this mitochondrial pathway. mdpi.com
The measurement of these metabolites provides quantitative evidence of the antivitamin B12 effect of the analog at the cellular level.
Table 1: Effect of HCCL on Homocysteine Levels in U-87 MG Glioblastoma Cells
| Treatment Condition (9 days) | Extracellular Homocysteine Level (% of Control) |
| Control | 100% |
| HCCL (20 µg/mL) | ~130% |
| HCCL (50 µg/mL) | ~160% |
| HCCL (50 µg/mL) + Vitamin B12 (50 µg/mL) | ~100% (antagonism reversed) |
Data derived from studies on glioblastoma cells. mdpi.com
Beyond static metabolite measurements, analyzing the metabolic flux—the rate of turnover of molecules through a metabolic pathway—provides a dynamic view of how cobalamin antagonists disrupt cellular metabolism. Techniques like stable isotope tracing can be employed to track the flow of substrates through key pathways like the one-carbon metabolism and the methionine cycle. nih.govnih.gov
By introducing labeled substrates (e.g., ¹³C-labeled glucose or amino acids) to antagonist-treated and control cells, researchers can quantify the rate at which these labels are incorporated into downstream metabolites. This allows for a direct assessment of the reduction in flux through B12-dependent enzymatic reactions. For example, a reduced rate of conversion of labeled homocysteine to methionine would directly quantify the inhibition of methionine synthase activity.
Such analyses can reveal metabolic rewiring, where cells attempt to compensate for the blocked pathway by upregulating alternative routes. researchgate.net For instance, in C. elegans, vitamin B12 deficiency leads to the transcriptional activation of a propionate (B1217596) shunt pathway to bypass the blocked canonical B12-dependent pathway. researchgate.net Flux analysis in cell culture models can uncover similar adaptive responses in mammalian cells.
Studies on the Interaction of Cobalamin Analogs with Cobalamin Transport and Binding Proteins (e.g., Intrinsic Factor, Transcobalamins)
The biological activity of cobalamin analogs is heavily dependent on their ability to interact with the body's natural B12 transport system. This system includes intrinsic factor (IF), essential for gut absorption, and transcobalamins (TC), which transport B12 in the bloodstream and facilitate its cellular uptake. drugbank.comnih.gov
Studies have shown that structural modifications to the cobalamin molecule can significantly alter binding affinity to these proteins. The specificity of binding decreases in the order of IF > TC > haptocorrin. acs.org Analogs with significant structural changes, particularly to the nucleotide moiety, often exhibit markedly reduced binding. nih.gov For an antagonist like HCCL to be effective, it must be recognized and bound by transcobalamin II (TCII) to be transported into the cell, where it can then compete with natural cobalamin. mdpi.com In silico studies have demonstrated that HCCL can share similar molecular interactions with TCII as natural cobalamins, suggesting it acts as a competitive inhibitor of this key transport protein. mdpi.com
The relative binding affinities of various analogs to IF and TCs can be determined through competitive binding assays, often using radiolabeled [⁵⁷Co]cyanocobalamin. nih.gov
Table 2: Relative Binding Affinities of Various Cobalamin Analogs to Human B12 Transport Proteins
| Cobalamin Analog | Relative 50% Inhibition Index (vs. Cyanocobalamin) |
| Intrinsic Factor | |
| Zincobalamin | 0.65 |
| Cyanorhodibalamin | 1.25 |
| Cupribalamin | 2.3 |
| Hydrogenobalamin | 160 |
A lower index indicates stronger binding affinity. Data derived from studies on metal-substituted B12 analogs. nih.gov
Investigation of Analog Uptake and Intracellular Distribution in Cellular Models
The cellular uptake of cobalamin and its analogs is a receptor-mediated endocytosis process. nih.gov The TCII-analog complex binds to a specific cell surface receptor, CD320, and is subsequently internalized. nih.govresearchgate.net To study the uptake and distribution of cobalamin analogs, researchers often employ fluorescently labeled versions of these molecules. nih.govnih.gov
By conjugating a fluorophore to a cobalamin analog, its journey into the cell can be visualized and quantified using fluorescence microscopy. researchgate.net These studies can determine:
Rate of Uptake: The speed at which the analog is internalized by the cell.
Intracellular Localization: Where the analog accumulates within the cell (e.g., cytoplasm, lysosomes, mitochondria).
Dependence on Transport Machinery: Confirming that uptake is dependent on the TCII-CD320 pathway. nih.gov
For example, studies using fluorescent B12 derivatives have demonstrated their uptake in various cell types and organisms, confirming that the transport machinery can recognize and internalize these modified forms. nih.govnih.gov Following endocytosis, the TCII protein is degraded in the lysosome, and the analog is released into the cytoplasm. nih.gov Here, it can interfere with the processing and utilization of natural cobalamin, leading to the biochemical markers of deficiency. nih.govnih.gov The trafficking chaperone CblC, which is responsible for the initial processing of cobalamin in the cytosol, can also interact with and process certain B12 analogs. nih.govnih.gov
In Vivo Pre Clinical Research Models in Cobalamin Analog Studies
Animal Models for Investigating Antivitamin B12 Effects and Metabolic Perturbations
The use of antivitamin B12 compounds in animal models provides a controlled and reproducible method for studying the cascade of events triggered by cobalamin deficiency. Unlike dietary deprivation models, which can be slow and variable, analog administration can induce a severe metabolic defect rapidly. researchgate.net This approach is invaluable for understanding the specific roles of cobalamin-dependent enzymes and for identifying and validating biomarkers of deficiency.
To investigate the in vivo effects of modifying the propionamide (B166681) side chains of the cobalamin molecule, rodent models have been successfully developed. In a key study, a series of cobalamin analogs, including the C-ring analog OH-Cbl[e-methylamide], were synthesized and administered to nutritionally normal rats. researchgate.net The cyanocobalamin (B1173554) form, CN-Cbl[e-methylamide], was synthesized by treating CN-Cbl[e-carboxylic acid] with triethylamine (B128534) and ethylchloroformate, followed by reaction with methylamine (B109427). amazonaws.com
For the in vivo experiments, the analog OH-Cbl[e-methylamide] was administered to rats via continuous subcutaneous infusion for 14 days. researchgate.net This method of administration ensures a steady-state concentration of the antagonist, leading to a consistent and potent inhibition of cobalamin-dependent metabolic pathways. The study demonstrated that modifications to the side chains of the B and C rings of the cobalamin structure are associated with powerful in vivo inhibition of cobalamin-dependent enzyme activity, effectively creating a robust model of systemic cobalamin deficiency. researchgate.net
A primary outcome of inducing cobalamin deficiency with analogs like OH-Cbl[e-methylamide] is the significant alteration of key biomarkers in animal biofluids. Functional vitamin B12 deficiency leads to the inactivation of two crucial enzymes: methylmalonyl-CoA mutase (MUT) and methionine synthase (MS). nih.govnih.gov The failure of these enzymes results in the accumulation of their respective substrates, methylmalonic acid (MMA) and homocysteine (Hcy), in blood and tissues. nih.gov
In rat models treated with OH-Cbl[e-methylamide], longitudinal analysis revealed dramatic increases in these biomarkers. researchgate.net Serum MMA concentrations rose to as high as 3,200% of control values, while mean serum total homocysteine concentrations increased to 340% of control. researchgate.net These elevations are direct functional indicators of the in vivo inhibition of MUT and MS, respectively.
Concurrent with the rise in serum biomarkers, the activity of the cobalamin-dependent enzymes in tissues was markedly reduced. In the liver of rats treated with OH-Cbl[e-methylamide], holo-L-methylmalonyl-coenzyme A mutase activity was decreased to 65% of control values, and methionine synthase activity was decreased to approximately 20% of control. researchgate.net The level of inhibition achieved with this analog was comparable to that seen in rats subjected to 28 days of nitrous oxide inhalation or prolonged dietary cobalamin deficiency, confirming its potency as an antivitamin. researchgate.net
Table 1: Biomarker and Enzyme Activity Changes in Rats Treated with OH-Cbl[e-methylamide] Data sourced from Stabler et al. (1991). researchgate.net
| Parameter | Tissue/Fluid | Change Relative to Control |
|---|---|---|
| Serum Methylmalonic Acid (MMA) | Serum | Up to +3200% |
| Serum Total Homocysteine (tHcy) | Serum | +340% |
| Holo-L-methylmalonyl-CoA Mutase Activity | Liver | -35% (to 65% of control) |
| Methionine Synthase Activity | Liver | -80% (to 20% of control) |
Histopathological and Molecular Pathological Studies in Animal Tissues to Characterize Systemic Effects (e.g., central nervous system, hematopoiesis)
The profound metabolic disturbances induced by potent cobalamin analogs like OH-Cbl[e-methylamide] are expected to lead to significant pathological changes in tissues with high metabolic or cell turnover rates, such as the central nervous system (CNS) and the hematopoietic system. mdpi.com Severe cobalamin deficiency in animal models is known to cause distinct histopathological lesions. nih.gov
In the CNS, the key pathological hallmark of severe cobalamin deficiency is subacute combined degeneration, characterized by the demyelination of the posterolateral columns of the spinal cord. annualreviews.org Studies in Cbl-deficient rat models show that this is accompanied by myelin damage, intramyelin and interstitial edema, and signs of neuroinflammation, including the activation of astrocytes and microglia. nih.gov At a molecular level, this pathology is linked to an imbalance of cytokines and growth factors within the spinal cord. nih.gov While specific histopathological studies on tissues from animals treated solely with Cyanocobalamin-e-methylamide are not detailed in the primary literature, the severe biochemical deficiency it induces is the direct cause of such neurological lesions. researchgate.netnih.gov
In the hematopoietic system, a lack of functional vitamin B12 disrupts DNA synthesis, which particularly affects rapidly dividing cells in the bone marrow. mdpi.com This leads to megaloblastic anemia, a condition characterized by the presence of abnormally large and immature red blood cell precursors (megaloblasts) in the bone marrow and larger-than-normal red cells (macrocytes) in circulation. mdpi.comccf.org The impaired cell maturation affects all blood cell lineages. mdpi.com Animal models of B12 deficiency, including those induced by analogs, are therefore critical for studying the molecular basis of these hematological disorders. researchgate.netnih.gov
Table 2: Expected Histopathological and Molecular Pathological Effects in Animal Models of Severe Cobalamin Deficiency Based on findings from general cobalamin deficiency models. mdpi.comnih.govannualreviews.org
| System | Tissue | Histopathological/Molecular Findings |
|---|---|---|
| Central Nervous System | Spinal Cord | Demyelination (Subacute Combined Degeneration), intramyelin edema |
| CNS | Astrogliosis, microglial activation, cytokine/growth factor imbalance | |
| Hematopoietic System | Bone Marrow | Megaloblastic changes, impaired maturation of hematopoietic precursors |
Analytical Methodologies for Cyanocobalamin E Methylamide in Research Settings
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantificationservice.gov.uknih.govscispace.com
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of Cyanocobalamin-e-methylamide. nih.govcapes.gov.br Its high resolution, sensitivity, and reproducibility make it ideal for distinguishing between closely related cobalamin structures. nih.gov The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate separation from cyanocobalamin (B1173554) and other potential impurities. nih.govscispace.com
Optimization of Mobile Phase Composition and Column Chemistryservice.gov.uknih.govscispace.com
The separation of cobalamins is typically achieved using reversed-phase HPLC. The choice of column chemistry is critical, with C18 and C8 columns being commonly employed. service.gov.ukrsc.org Novel bonded-phase silica (B1680970) columns that are compatible with highly aqueous mobile phases have also been found to be well-suited for analyzing water-soluble vitamins like cobalamin analogues. scispace.com
Optimization of the mobile phase is essential for achieving the desired resolution. A gradient elution is often necessary to separate the various forms of cobalamins and their analogues effectively. nih.govnih.gov The mobile phase typically consists of an aqueous component, often a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) or acidified water (e.g., with formic acid or trifluoroacetic acid), and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). rsc.orgnih.govscribd.com The use of ion-pairing agents like perfluorinated acids can enhance the retention of highly polar analogues on the reversed-phase column. scispace.com For instance, a method for a similar B12 analogue utilized a gradient of methanol and an acetate buffer at pH 6.0. nih.gov
Table 1: Example HPLC Mobile Phase and Column Parameters for Cobalamin Analogue Separation
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm particle size, 150 mm x 4.6 mm | Provides hydrophobic stationary phase for separation. |
| Mobile Phase A | 0.025% Trifluoroacetic Acid (TFA) in Water | Aqueous component, acidifier improves peak shape. nih.gov |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. nih.gov |
| Gradient | Time-based linear gradient from 15% B to 95% B | Ensures elution of compounds with varying polarities. |
| Column Temp. | 35 °C | Maintains consistent retention times and peak shapes. nih.gov |
Selection and Optimization of Detection Methods (e.g., Photodiode Array (PDA), UV-Vis)service.gov.uknih.gov
This compound, like other cobalamins, possesses a distinct chromophore, the corrin (B1236194) ring, which allows for its detection using UV-Visible (UV-Vis) spectroscopy. A standard UV-Vis detector or a Photodiode Array (PDA) detector is commonly used. The characteristic pink-red color of cobalamins corresponds to a significant absorbance peak around 361 nm, which is highly specific and is the primary wavelength used for quantification. nih.govscribd.com
A PDA detector offers the advantage of acquiring the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectra against a known standard. nih.gov Additional wavelengths, such as 254 nm, may be monitored simultaneously to detect other non-corrin based impurities or degradation products. nih.govoup.com A Certificate of Analysis for this compound indicates that purity testing via HPLC can be performed at a wavelength of 210 nm. lgcstandards.com
Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, and System Suitabilityservice.gov.uknih.govscispace.com
Validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation process for an HPLC method for this compound would involve assessing several key parameters.
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should ideally be >0.999. scribd.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. scribd.comfssai.gov.in For cobalamin analysis, HPLC methods can achieve an LOD of approximately 3 ng/mL and an LOQ of 10 ng/mL. scribd.com
Accuracy : The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 90-110%. nih.gov
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements. Intra-day and inter-day precision RSD values should typically be below 5%. scribd.com
System Suitability : Tests performed to ensure that the chromatographic system is performing adequately on the day of analysis. Parameters include retention time, peak area, resolution, and peak symmetry. nih.gov
Table 2: Typical HPLC Method Validation Parameters for a Cobalamin Analogue
| Parameter | Typical Acceptance Criteria | Example Value |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9997 scribd.com |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~3 ng/mL scribd.com |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~10 ng/mL scribd.com |
| Accuracy (% Recovery) | 90 - 110% | 94 - 100% scribd.com |
| Precision (RSD%) | ≤ 5% | < 3.2% scribd.com |
Implementation of Microbiological Assays for Quantifying Cobalamin Analog Antivitamin Activityjst.go.jpnih.govtandfonline.com
Microbiological assays are functional tests that measure the biological activity of vitamin B12 and its analogues. These assays utilize microorganisms, such as Lactobacillus delbrueckii (formerly L. leichmannii), for which cobalamin is an essential growth factor. jst.go.jptandfonline.combevital.no
To assess the antivitamin activity of this compound, its ability to inhibit the growth-promoting effect of cyanocobalamin would be tested. The assay measures the turbidity of the bacterial culture, which is proportional to the amount of biologically active B12 present. When an analogue with antivitamin properties is introduced, it competes with the active vitamin for bacterial uptake or for binding to essential enzymes, leading to reduced bacterial growth. nih.govtandfonline.comwikipedia.org Some analogues may be inactive, while others can actively inhibit cobalamin-dependent enzymes. nih.gov
A combined approach using HPLC for separation followed by a microbiological assay for quantification of individual fractions can be particularly powerful. jst.go.jp This allows researchers to first isolate this compound from other cobalamins and then specifically determine its biological activity or lack thereof. jst.go.jp
Advanced Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification in Complex Biological Matrices
For ultra-sensitive detection and unambiguous identification, especially in complex biological matrices like plasma or tissue extracts, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). mzfoodtest.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of a mass spectrometer.
Following chromatographic separation, the analyte is ionized (e.g., using electrospray ionization) and detected by the mass spectrometer. oup.com The instrument can be set to monitor for a specific mass-to-charge ratio (m/z) corresponding to the parent ion of this compound and its characteristic fragment ions. This selected reaction monitoring (SRM) provides exceptional specificity and allows for quantification at very low levels, often in the picogram (pg) range, which is typically not achievable with UV-Vis detection alone. rsc.org
Immunoaffinity Column-Linked HPLC Methodologies for Specific Enrichment and Detectionservice.gov.uknih.govmzfoodtest.com
When analyzing samples with very low concentrations of cobalamins or those with complex matrices (e.g., food, serum), a sample clean-up and concentration step is often required prior to HPLC analysis. service.gov.ukscribd.com Immunoaffinity chromatography (IAC) is a highly specific sample preparation technique that utilizes monoclonal antibodies immobilized on a solid support. nih.govr-biopharm.com
Table 3: List of Compounds
| Compound Name |
|---|
| Adenosylcobalamin |
| Cyanocobalamin |
| This compound |
| Hydroxycobalamin |
| Methylcobalamin (B1676134) |
| Nitrosylcobalamin |
| Pseudovitamin B12 |
Computational and Theoretical Approaches in Cyanocobalamin E Methylamide Research
Molecular Docking Simulations to Predict Binding Modes and Affinities with Cobalamin-Dependent Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of Cyanocobalamin-e-methylamide, docking simulations would be essential to predict how the modification of the e-side chain impacts its ability to bind to the active sites of cobalamin-dependent enzymes, such as methionine synthase or methylmalonyl-CoA mutase.
The primary goal would be to compare the binding mode and affinity of the e-methylamide analog with that of the natural cyanocobalamin (B1173554). The amide-to-methylamide substitution introduces changes in size, polarity, and hydrogen bonding capacity. Docking studies would elucidate new or altered interactions with active site residues. For instance, the loss of a hydrogen bond donor in the methylamide could disrupt a key interaction necessary for proper positioning, or the increased steric bulk could lead to unfavorable clashes. Conversely, the methyl group might form favorable hydrophobic interactions. The output of these simulations is typically a binding energy score (e.g., in kcal/mol), which provides a quantitative estimate of binding affinity.
Detailed research findings for this specific analog are not currently published. However, a typical investigation would involve docking this compound into the crystal structure of a target enzyme and analyzing the resulting poses.
Table 8.1.1: Hypothetical Molecular Docking Results of Cyanocobalamin Analogs with Methionine Synthase
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| Cyanocobalamin (Native Ligand) | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Molecular Dynamics Simulations to Elucidate Conformational Changes Upon Analog Binding and Catalytic Impact
For this compound, MD simulations would be critical for assessing the stability of the binding pose predicted by docking. Researchers would monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or undergoes significant conformational shifts. Furthermore, analysis of root-mean-square fluctuation (RMSF) of protein residues would identify regions of the enzyme that gain or lose flexibility upon binding the analog. Such changes in dynamics can have profound implications for the catalytic mechanism, potentially altering the positioning of substrates or the rate of conformational changes required for the enzymatic cycle. acs.org
Table 8.2.1: Illustrative Data from a Molecular Dynamics Simulation
| System | Simulation Length (ns) | Average Ligand RMSD (Å) | Key Residue RMSF > 2Å |
|---|---|---|---|
| Enzyme + Cyanocobalamin | Data Not Available | Data Not Available | Data Not Available |
| Enzyme + this compound | Data Not Available | Data Not Available | Data Not Available |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of the Analog
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.gov For this compound, QC methods would provide fundamental insights into how the e-side chain modification alters the electronic structure of the entire cobalamin molecule. nih.govresearchgate.net
These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the partial atomic charges. researchgate.net This information is crucial for understanding the analog's reactivity, such as the ease of breaking the Co-C bond, which is central to the function of many B12-dependent enzymes. researchgate.net For example, a change in the electron-donating or -withdrawing nature of the e-side chain could be transmitted through the corrin (B1236194) ring to the cobalt center, influencing the strength of the axial ligand bonds. nih.gov QC calculations are also invaluable for predicting spectroscopic properties, such as UV-visible absorption spectra, which could be used to experimentally verify the synthesis and properties of the analog. nih.gov
Table 8.3.1: Sample Predicted Electronic Properties from DFT Calculations
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Co-CN Bond Dissociation Energy (kcal/mol) | Predicted λmax (nm) |
|---|---|---|---|---|
| Cyanocobalamin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for e-Methylamide Analogs and Related Cobalamin Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. ijirset.comiosrjournals.org To develop a robust QSAR model for cobalamin derivatives, a series of analogs with systematic modifications, including this compound, would be required.
The process involves calculating a set of molecular descriptors for each analog in the series. These descriptors quantify various physicochemical properties, such as lipophilicity (ClogP), steric bulk (molar refractivity), and electronic parameters. nih.gov A mathematical model, often using multiple linear regression or machine learning algorithms, is then generated to create an equation that relates these descriptors to a measured biological activity (e.g., enzyme inhibition IC50 values). mdpi.com
Table 8.4.1: Example Descriptors for a QSAR Model of Cobalamin Analogs
| Compound | LogP (Lipophilicity) | Molar Refractivity (Sterics) | Dipole Moment (Polarity) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Cyanocobalamin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cyanocobalamin-d-amide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Broader Academic Implications and Future Research Trajectories
Contributions to the Fundamental Understanding of Cobalamin Metabolism and Pathophysiology of Deficiency States
The intricate journey of cobalamin from ingestion to its final role as a cofactor for two crucial enzymes, methionine synthase (MS) and methylmalonyl-CoA mutase (MMUT), involves a series of transport proteins and cellular processing steps. nih.govbiorxiv.orgbiorxiv.org The structure of a cobalamin analog directly influences its interaction with these proteins, including intrinsic factor (IF), transcobalamin (TC), and the cellular processing enzyme MMACHC. nih.govuzh.ch
The corrin (B1236194) ring of cobalamin features seven amide side chains, designated 'a' through 'g'. mdpi.com The 'e'-propionamide side chain is one of these peripheral groups. researchgate.net Modification of these side chains can significantly alter the molecule's biological activity. journals.co.za For instance, studies have shown that converting the primary amide of a side chain to a secondary (methylamide) or tertiary amide can disturb crucial hydrogen bonds and electrostatic interactions with proteins and RNA riboswitches. researchgate.net
By introducing a methylamide group at the 'e' position, Cyanocobalamin-e-methylamide can be used to probe the spatial and chemical tolerances of B12-binding proteins. researchgate.net Observing how this modification affects binding affinity to transport proteins or the efficiency of enzymatic processing by MMACHC can illuminate the specific roles of the corrin ring's peripheral architecture. uzh.chnih.govacs.org Such analogs help to explain why some naturally occurring cobamides act as functional cofactors while others are inactive or even inhibitory in humans. biorxiv.orgnih.govcambridge.org This fundamental knowledge is critical for understanding the pathophysiology of B12 deficiency states that can arise from genetic mutations in transport or processing proteins. mdpi.comnih.gov
Application of this compound as a Novel Research Tool for Modulating B12-Dependent Metabolic Pathways
Synthetic cobalamin analogs are invaluable tools for modulating and studying B12-dependent pathways. scispace.comresearchgate.net The 'e' side chain, like other peripheral chains, is a known site for chemical modification. acs.orgrsc.org The initial step often involves mild acid hydrolysis of cyanocobalamin (B1173554) to produce a mixture of monocarboxylic acid isomers, including the 'e'-carboxylate. acs.orggoogle.com This carboxylate can then be conjugated to other molecules, such as amines, to form amides. researchgate.net
Creating this compound represents a relatively simple modification, but it establishes a synthetic route for attaching more complex moieties at this position. This position can be used to tether various probes, including:
Fluorophores: To create fluorescent analogs for imaging cobalamin uptake and trafficking within cells and organisms. acs.orgresearchgate.netkent.ac.ukresearchgate.netnih.govnih.gov
Photoreactive Probes: To identify and map the binding sites of B12-interacting proteins. researchgate.net
Inhibitory Groups: To act as antagonists that block the function of B12-dependent enzymes, thereby helping to elucidate their roles and the consequences of their inhibition. scispace.comresearchgate.net
By serving as either a direct modulator or a foundational structure for more complex probes, this compound can be a key research tool. It allows for precise investigation into how specific interactions at the corrin ring periphery influence the broader metabolic network, including the methionine cycle and the catabolism of fatty acids and amino acids. nih.govbiorxiv.org
| Research Application | Derivatization Strategy | Potential Impact of this compound |
| Metabolic Pathway Probing | Introduce structural changes to assess impact on enzyme function. | Alters H-bonding at the e-side chain, potentially modulating interactions with MMUT or MS. |
| Cellular Imaging | Conjugate a fluorophore (e.g., Fluorescein, Rhodamine) to the cobalamin structure. | The e-methylamide can be a precursor for linking fluorescent dyes to track B12 transport. |
| Drug Delivery | Attach cytotoxic agents or other therapeutics to the cobalamin molecule. | Serves as a potential conjugation point for targeted delivery to cancer cells overexpressing B12 receptors. |
| Identifying Binding Partners | Incorporate a photoreactive group (e.g., diazirine) for cross-linking studies. | The e-position provides a site for attaching a linker with a photoreactive moiety. |
Development of Novel Analytical Standards and Reference Materials for Cobalamin Analogs in Research and Quality Control
The accuracy of research and diagnostic testing for vitamin B12 and its analogs relies on the availability of high-quality analytical standards and certified reference materials. cerilliant.comsigmaaldrich.comlgcstandards.com Currently, standards exist for common forms like cyanocobalamin and methylcobalamin (B1676134). medchemexpress.comcdc.govrapidtest.com However, as research expands into synthetic and naturally occurring analogs, the need for a broader range of reference materials grows. nih.govwho.int
This compound, once synthesized and purified, could serve as a novel analytical standard. Its applications would include:
Method Development: As a reference compound for developing and validating new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), designed to separate and identify various cobalamin derivatives.
Quality Control: For use as a quality control material in laboratories that synthesize or study cobalamin analogs, ensuring the consistency and accuracy of their results. nih.gov
Identification: To help identify unknown corrinoids in biological or environmental samples by comparing their analytical properties (e.g., retention time, mass-to-charge ratio) to that of the known standard.
| Property | Cyanocobalamin (Standard) | This compound (Projected) |
| Chemical Formula | C₆₃H₈₈CoN₁₄O₁₄P nih.gov | C₆₄H₉₀CoN₁₄O₁₃P |
| Molecular Weight | 1355.4 g/mol nih.gov | ~1353.4 g/mol |
| Primary Use as Standard | Quantification of vitamin B12 in clinical and food samples. cerilliant.comcdc.gov | Reference for identifying synthetic analogs; QC for derivatization research. |
| Synthesis | Produced via bacterial fermentation. nih.gov | Multi-step chemical synthesis from cyanocobalamin. acs.orgresearchgate.net |
| Solubility | Soluble in water. nih.gov | Likely similar solubility, potentially slightly more hydrophobic. |
Exploration of Additional Cobalamin Analog Derivatizations and Their Potential Academic Applications beyond the e-Methylamide Moiety
The 'e'-methylamide modification is part of a much larger field of cobalamin derivatization aimed at creating novel chemical tools and potential therapeutics. Research has explored modifications at nearly every part of the B12 molecule. rsc.org
Key areas of derivatization include:
Corrin Ring Side Chains: Besides the 'e' chain, the 'b' and 'd' propionamide (B166681) side chains are also common targets for attaching imaging agents or drugs. rsc.orgethz.ch Modifying the 'b' side chain, for example, has been shown to abolish binding to transcobalamin. ethz.ch
Axial Ligands: The upper (β) axial ligand, typically cyanide in the stable form, can be replaced with various alkyl or functionalized groups. google.comacs.org This site is often used for drug conjugation because the Co-C bond can be cleaved inside cells, releasing the therapeutic cargo. rsc.orgacs.org
Ribose Moiety: The 5'-OH group on the ribose of the nucleotide loop is another frequent site for attaching fluorophores or other functional groups. researchgate.netnih.gov
Central Metal Ion: A frontier of B12 research involves replacing the central cobalt ion with other metals like rhodium or zinc. nih.govnih.govacs.orgkent.ac.uk These metal-substituted analogs are powerful tools for studying the catalytic mechanism of B12-dependent enzymes, as they can mimic the structure of natural cobalamin but may have altered chemical reactivity. nih.govacs.org For example, adenosylrhodibalamin binds to human B12-dependent enzymes but its Rh-C bond is resistant to cleavage, effectively acting as an inhibitor and allowing researchers to trap enzyme-cofactor complexes. nih.govacs.org
These diverse derivatization strategies provide a rich toolkit for biochemistry, medicine, and biotechnology, enabling applications from cancer imaging and targeted drug delivery to fundamental studies of enzymatic reactions. acs.orgacs.org
| Derivatization Site | Example Modification | Primary Academic Application |
| Upper (β) Axial Ligand | Attachment of a fluorophore or drug via an alkyl linker. acs.org | Cellular imaging; targeted drug delivery. |
| Corrin Side Chain ('b', 'd', 'e') | Conversion of amide to a carboxylic acid, then conjugation. acs.orgrsc.org | Probing protein/RNA binding; attaching probes. |
| Ribose 5'-OH | Tethering of a fluorescent dye via a linker. nih.gov | Fluorescent tracking of B12 uptake. |
| Central Metal | Replacement of Co with Rh or Zn. nih.govkent.ac.uk | Studying enzyme mechanisms; creating inhibitors. |
Q & A
Q. How can researchers distinguish Cyanocobalamin-e-methylamide from other cobalamin derivatives experimentally?
Methodological Answer:
- Structural Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to identify the unique methylamide group at the β-ligand position, which differentiates it from cyanocobalamin (CN-Cbl) or methylcobalamin (MeCbl). X-ray crystallography can confirm spatial arrangement .
- Mass Spectrometry : Compare molecular weights (e.g., this compound: C₆₃H₈₈CoN₁₄O₁₄P + methylamide modification) with other vitamers to detect mass shifts .
Q. What are the key biochemical roles of this compound in enzymatic pathways?
Methodological Answer:
- Coenzyme Activity : Investigate its role in methionine synthase (MS) or methylmalonyl-CoA mutase (MCM) via enzyme assays. Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) with other cobalamins to assess binding efficiency .
- Isotopic Labeling : Use ¹⁴C-labeled methyl groups to track methyl transfer in in vitro methylation reactions .
Q. What are the recommended protocols for synthesizing this compound in the lab?
Methodological Answer:
- Chemical Modification : Start with cyanocobalamin and replace the cyanide ligand with a methylamide group via nucleophilic substitution under anaerobic conditions. Monitor reaction progress using UV-Vis spectroscopy (peak shifts at ~360 nm) .
- Purification : Employ reverse-phase HPLC with a C18 column to isolate the product, verifying purity via LC-MS .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory findings in this compound studies (e.g., stability vs. reactivity)?
Methodological Answer:
- Systematic Review Framework : Follow COSMOS-E guidelines to identify confounding variables (e.g., pH, light exposure) across studies. Conduct dose-response meta-analyses to resolve discrepancies in stability data .
- Controlled Replication : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere for redox sensitivity tests) and publish negative results to reduce bias .
Q. What strategies optimize experimental designs for studying this compound’s interactions with metalloenzymes?
Methodological Answer:
- Comparative Studies : Use isothermal titration calorimetry (ITC) to compare binding affinities of this compound vs. natural cobalamins with enzymes like MS or MCM .
- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding poses, validated by mutational analysis of enzyme active sites .
Q. How can researchers validate the metabolic stability of this compound in vivo?
Methodological Answer:
- Isotope Tracing : Administer ⁵⁷Co-labeled this compound to model organisms (e.g., rodents) and quantify tissue distribution via gamma counting. Compare with ¹³C-NMR for methyl group metabolism .
- Pharmacokinetic Modeling : Use compartmental analysis to estimate half-life and bioavailability, adjusting for renal clearance pathways .
Methodological Challenges and Solutions
Q. How to resolve inconsistencies in spectroscopic data for this compound?
Methodological Answer:
Q. What are best practices for integrating qualitative and quantitative data in this compound research?
Methodological Answer:
- Mixed-Methods Design : Combine HPLC quantification of degradation products with qualitative interviews (e.g., expert panels) to contextualize stability challenges .
- Triangulation : Use convergence analysis to align experimental results with computational predictions (e.g., DFT for redox potentials) .
Data Management and Reproducibility
Q. How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
Q. What tools are recommended for managing large-scale datasets in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
